1-(4-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine 1-(4-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 879053-78-8
VCID: VC21523666
InChI: InChI=1S/C16H24FN3O2S/c1-14-6-8-19(9-7-14)23(21,22)20-12-10-18(11-13-20)16-4-2-15(17)3-5-16/h2-5,14H,6-13H2,1H3
SMILES: CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Molecular Formula: C16H24FN3O2S
Molecular Weight: 341.4g/mol

1-(4-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine

CAS No.: 879053-78-8

Cat. No.: VC21523666

Molecular Formula: C16H24FN3O2S

Molecular Weight: 341.4g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine - 879053-78-8

Specification

CAS No. 879053-78-8
Molecular Formula C16H24FN3O2S
Molecular Weight 341.4g/mol
IUPAC Name 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine
Standard InChI InChI=1S/C16H24FN3O2S/c1-14-6-8-19(9-7-14)23(21,22)20-12-10-18(11-13-20)16-4-2-15(17)3-5-16/h2-5,14H,6-13H2,1H3
Standard InChI Key FWRPZNWAZYZADL-UHFFFAOYSA-N
SMILES CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Canonical SMILES CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Introduction

The compound 1-(4-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine is a synthetic organic molecule belonging to the class of piperazine derivatives. These compounds are widely studied for their diverse biological activities, including potential therapeutic applications in antiviral, antibacterial, and anticancer treatments. This article provides a detailed analysis of the compound’s chemical structure, synthesis, properties, and potential biological applications.

Structural Features

  • The compound contains a piperazine ring, functionalized with a sulfonamide group and a fluorophenyl moiety.

  • The presence of the fluorine atom on the aromatic ring enhances its lipophilicity and potential interactions with biological targets.

  • The sulfonamide group is known for its bioactive properties, often contributing to enzyme inhibition or receptor binding.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Piperazine Core: Piperazine is functionalized by introducing sulfonamide groups using sulfonyl chlorides under basic conditions.

  • Fluorophenyl Substitution: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorinated aromatic precursors.

  • Final Assembly: The methylpiperidine moiety is attached through reductive amination or alkylation reactions.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

  • Catalysts: Triethylamine (TEA) or potassium carbonate (K2CO3)

  • Temperature: Typically between 60–100°C

Antiviral Activity

Piperazine derivatives, including fluorophenyl-substituted ones, have shown activity against various viruses such as HSV-1 and influenza A virus due to their ability to disrupt viral polymerase interactions or inhibit viral replication .

Anticancer Potential

Sulfonamide derivatives have been investigated for their cytotoxic effects on tumor cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The fluorophenyl group enhances binding affinity to cancer-related targets .

Mechanism of Action

The compound’s mechanism of action depends on its target:

  • Antiviral Mechanism: Inhibition of viral RNA polymerase or disruption of protein-protein interactions critical for viral replication .

  • Antibacterial Mechanism: Competitive inhibition of bacterial enzymes involved in folate synthesis.

  • Anticancer Mechanism: Induction of apoptosis in cancer cells by interfering with cellular signaling pathways.

Cytotoxicity

Studies on related compounds indicate a cytotoxic concentration (CC50) range of ~50–100 μM in cancer cell lines .

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